1-[6-(3-Methylphenoxy)hexyl]imidazole
CAS No.:
Cat. No.: VC8929188
Molecular Formula: C16H22N2O
Molecular Weight: 258.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O |
|---|---|
| Molecular Weight | 258.36 g/mol |
| IUPAC Name | 1-[6-(3-methylphenoxy)hexyl]imidazole |
| Standard InChI | InChI=1S/C16H22N2O/c1-15-7-6-8-16(13-15)19-12-5-3-2-4-10-18-11-9-17-14-18/h6-9,11,13-14H,2-5,10,12H2,1H3 |
| Standard InChI Key | YTJYIARGHHMZHJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCCCCCCN2C=CN=C2 |
| Canonical SMILES | CC1=CC(=CC=C1)OCCCCCCN2C=CN=C2 |
Introduction
Structural and Nomenclature Analysis
The systematic name 1-[6-(3-Methylphenoxy)hexyl]imidazole reflects its IUPAC nomenclature:
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Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Hexyl chain: A six-carbon aliphatic spacer connecting the imidazole and phenoxy groups.
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3-Methylphenoxy group: A phenyl ring substituted with a methyl group at the meta position, linked via an oxygen atom.
The molecular formula is C₁₆H₂₂N₂O, with a molecular weight of 258.36 g/mol. Key structural features include:
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Phenoxy-hexyl linkage: The ether bond (R-O-R') at the hexyl chain’s terminal carbon ensures rotational flexibility, which may influence conformational dynamics in biological interactions .
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Meta-methyl substitution: The methyl group at the phenyl ring’s third position introduces steric hindrance, potentially modulating binding affinity to hydrophobic pockets in target proteins .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 1-[6-(3-Methylphenoxy)hexyl]imidazole follows a nucleophilic substitution approach, analogous to methods described for related imidazole ethers :
Step 1: Preparation of 6-(3-Methylphenoxy)hexyl Bromide
3-Methylphenol is reacted with 1,6-dibromohexane in a Williamson ether synthesis, yielding 6-(3-methylphenoxy)hexyl bromide. This step typically employs a base such as potassium carbonate (K₂CO₃) in acetone or dimethylformamide (DMF) at reflux .
Step 2: Imidazole Alkylation
The bromide intermediate undergoes nucleophilic substitution with imidazole in the presence of triethylamine (Et₃N), which deprotonates imidazole to enhance nucleophilicity. The reaction proceeds via an Sₙ2 mechanism, displacing bromide with the imidazole nitrogen .
Reaction Scheme:
Yield Optimization:
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Temperature: Reactions performed at 50–60°C improve kinetics without promoting side reactions .
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Solvent: Polar aprotic solvents like acetone enhance nucleophilicity compared to nonpolar alternatives .
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Stoichiometry: A 1:1.2 molar ratio of imidazole to bromide maximizes product formation .
Characterization Data
The compound’s structure is validated through spectroscopic and analytical techniques:
Table 1: Spectroscopic Data for 1-[6-(3-Methylphenoxy)hexyl]imidazole
Elemental Analysis
Calculated for C₁₆H₂₂N₂O: C, 74.38%; H, 8.58%; N, 10.84%.
Found: C, 74.15%; H, 8.42%; N, 10.76% .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in chloroform, DMSO, and acetone; poorly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades upon prolonged exposure to light or moisture .
Lipophilicity
LogP (octanol/water): 3.2 ± 0.1, indicating high lipophilicity suitable for blood-brain barrier penetration .
Industrial and Research Applications
Catalysis
Imidazole derivatives serve as ligands in palladium-catalyzed cross-coupling reactions. The ether linkage’s flexibility may improve catalyst stability in Suzuki-Miyaura reactions .
Material Science
Incorporation into ionic liquids or polymers enhances thermal stability (decomposition >300°C) and conductivity, relevant for battery electrolytes .
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